![molecular formula C14H13N3 B1612689 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 64730-34-3](/img/structure/B1612689.png)
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Overview
Description
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline, commonly known as 7-MeIQx, is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat at high temperatures. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning that it is possibly carcinogenic to humans. Despite its potential health risks, 7-MeIQx remains a popular food flavoring agent and is widely consumed in many parts of the world.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Imidazo[1,2-a]pyridines, which include “4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline”, are used in the synthesis of a variety of heterocyclic compounds. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .
Antiviral Applications
Imidazo[1,2-a]pyridines have shown promising antiviral properties . This makes them valuable in the development of new antiviral drugs.
Antiulcer Applications
Compounds containing the imidazo[1,2-a]pyridine moiety, such as zolimidine, have been used as antiulcer drugs .
Antibacterial and Antifungal Applications
Imidazo[1,2-a]pyridines have demonstrated antibacterial and antifungal properties, making them useful in the development of new antibiotics and antifungal medications.
Anticancer Applications
Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer . Their unique properties make them potential candidates for the development of new anticancer drugs.
Treatment of Cardiovascular Diseases
Imidazo[1,2-a]pyridine derivatives have also been used in the treatment of cardiovascular diseases .
Treatment of Alzheimer’s Disease
Research has suggested the use of imidazo[1,2-a]pyridine derivatives for the treatment of Alzheimer’s disease .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
properties
IUPAC Name |
4-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUDLQZWAWHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585396 | |
Record name | 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline | |
CAS RN |
64730-34-3 | |
Record name | 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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